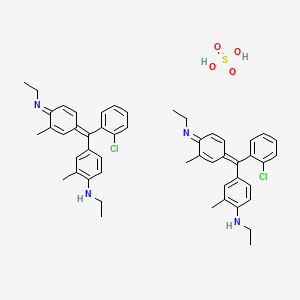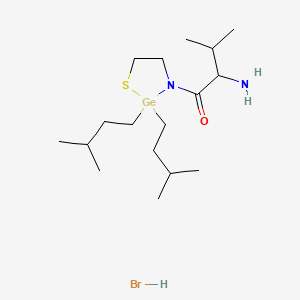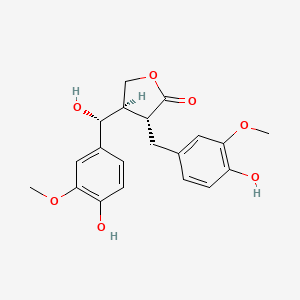
1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structural features, which include methoxycarbonyl, phenylimino, phenyl, and carboxyphenylamino groups, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-methoxycarbonylphenylboronic acid and 4-carboxyphenylboronic acid, through borylation, oxidation, nitration, esterification, and hydrogenation reactions . These intermediates are then subjected to Suzuki–Miyaura coupling reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
化学反応の分析
Types of Reactions
1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various coupling reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of 1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Methoxycarbonylphenylboronic acid
- 4-Carboxyphenylboronic acid
- 1,3,6,8-Tetrakis(p-benzoic acid)pyrene
Uniqueness
1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity and potential for diverse applications make it a valuable compound for research and industrial use.
特性
| 129884-95-3 | |
分子式 |
C30H23KN2O4 |
分子量 |
514.6 g/mol |
IUPAC名 |
potassium;4-[[3-(4-carboxyanilino)-2-phenylinden-1-ylidene]amino]-1-methylcyclohexa-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C30H24N2O4.K/c1-30(29(35)36)17-15-22(16-18-30)32-27-24-10-6-5-9-23(24)26(25(27)19-7-3-2-4-8-19)31-21-13-11-20(12-14-21)28(33)34;/h2-17,31H,18H2,1H3,(H,33,34)(H,35,36);/q;+1/p-1 |
InChIキー |
AKWYZLGOMCOXCB-UHFFFAOYSA-M |
正規SMILES |
CC1(CC=C(C=C1)N=C2C3=CC=CC=C3C(=C2C4=CC=CC=C4)NC5=CC=C(C=C5)C(=O)O)C(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(3-acetylphenyl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea;hydrochloride](/img/structure/B12781154.png)
